molecular formula C9H11F7O2 B8560481 3-[(2,2,3,3,4,4,4-Heptafluorobutoxy)methyl]-3-methyloxetane CAS No. 156294-55-2

3-[(2,2,3,3,4,4,4-Heptafluorobutoxy)methyl]-3-methyloxetane

Cat. No. B8560481
M. Wt: 284.17 g/mol
InChI Key: QZYAQRJJGPOBHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05674951

Procedure details

A 50 weight percent dispersion of sodium hydride 6.1 grams (127 mmol) in mineral oil, was washed twice with hexanes and was suspended in 60 milliliters of dimethyl formamide. Then 24.0 grams (120 mmol) of 2,2,3,3,4,4,4-heptafluorobutan-1-ol was added and mixture was stirred for 45 minutes. A solution of 25.0 grams (97.5 mmol) of 3-hydroxymethyl-p-toluenesulfonate in 15 milliliters of dimethyl formamide was added and the mixture was heated at 75°-85° C. for 30 hours when 1HNMR analysis of an aliquot showed that the starting sulfonate had been consumed.
Quantity
6.1 g
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step Two
Name
3-hydroxymethyl-p-toluenesulfonate
Quantity
25 g
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
reactant
Reaction Step Three
[Compound]
Name
sulfonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
60 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H-].[Na+].[F:3][C:4]([F:14])([C:7]([F:13])([F:12])[C:8]([F:11])([F:10])[F:9])[CH2:5][OH:6].[OH:15][CH2:16][C:17]1[CH:18]=C(C)C=C[C:22]=1S([O-])(=O)=O.[CH3:28]N(C)C=O>>[F:3][C:4]([F:14])([C:7]([F:12])([F:13])[C:8]([F:9])([F:10])[F:11])[CH2:5][O:6][CH2:22][C:17]1([CH3:18])[CH2:28][O:15][CH2:16]1 |f:0.1|

Inputs

Step One
Name
Quantity
6.1 g
Type
reactant
Smiles
[H-].[Na+]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Two
Name
Quantity
24 g
Type
reactant
Smiles
FC(CO)(C(C(F)(F)F)(F)F)F
Step Three
Name
3-hydroxymethyl-p-toluenesulfonate
Quantity
25 g
Type
reactant
Smiles
OCC=1C=C(C=CC1S(=O)(=O)[O-])C
Name
Quantity
15 mL
Type
reactant
Smiles
CN(C=O)C
Step Four
Name
sulfonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
60 mL
Type
reactant
Smiles
CN(C=O)C

Conditions

Stirring
Type
CUSTOM
Details
mixture was stirred for 45 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated at 75°-85° C. for 30 hours when 1HNMR analysis of an aliquot
Duration
30 h
CUSTOM
Type
CUSTOM
Details
had been consumed

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
Smiles
FC(COCC1(COC1)C)(C(C(F)(F)F)(F)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.